

Spectroscopic Profile of 2-Methylcyclobutan-1-one: A Technical Guide

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Compound of Interest

Compound Name: 2-methylcyclobutan-1-one

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This technical guide provides a comprehensive overview of the key spectroscopic data for the cyclic ketone, **2-methylcyclobutan-1-one** (CAS No. 1517-15-3). Aimed at researchers, scientists, and professionals in drug development, this document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with detailed experimental protocols and a logical workflow diagram.

Summary of Spectroscopic Data

The empirical formula for **2-methylcyclobutan-1-one** is C_5H_8O , with a molecular weight of 84.12 g/mol. [1][2] The spectroscopic data presented below has been compiled from the Spectral Database for Organic Compounds (SDBS).

Table 1: 1H NMR Spectroscopic Data for 2-Methylcyclobutan-1-one

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
3.10	m	1H	CH
2.75	m	1H	CH ₂ (α to C=O)
2.20	m	1H	CH ₂ (α to C=O)
1.85	m	2H	CH ₂
1.15	d	3H	CH ₃

Table 2: ¹³C NMR Spectroscopic Data for 2-Methylcyclobutan-1-one

Chemical Shift (δ) ppm	Carbon Type
214.9	C=O
52.8	CH
42.1	CH ₂
22.7	CH ₂
14.2	CH ₃

Table 3: Infrared (IR) Spectroscopic Data for 2-Methylcyclobutan-1-one

Wavenumber (cm ⁻¹)	Intensity	Assignment
2968	Strong	C-H stretch (alkane)
1780	Strong	C=O stretch (ketone)
1458	Medium	C-H bend (alkane)
1380	Medium	C-H bend (alkane)

Table 4: Mass Spectrometry (MS) Data for 2-Methylcyclobutan-1-one

m/z	Relative Intensity (%)	Assignment
84	45	[M] ⁺ (Molecular Ion)
56	100	[M - CO] ⁺
41	80	[C ₃ H ₅] ⁺
39	55	[C ₃ H ₃] ⁺
28	95	[CO] ⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **2-methylcyclobutan-1-one** (5-10 mg) in a deuterated solvent (typically 0.5-0.7 mL of CDCl₃) is prepared in a standard 5 mm NMR tube. The spectrum is acquired on a 90 MHz spectrometer. For ¹H NMR, the spectral width is typically set from 0 to 10 ppm, and for ¹³C NMR, from 0 to 220 ppm. Tetramethylsilane (TMS) is used as an internal standard (0 ppm). The data is processed with Fourier transformation, and the chemical shifts (δ) are reported in parts per million (ppm).

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates. The spectrum is recorded in the mid-infrared range, typically from 4000 to 400 cm⁻¹. The data is presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).

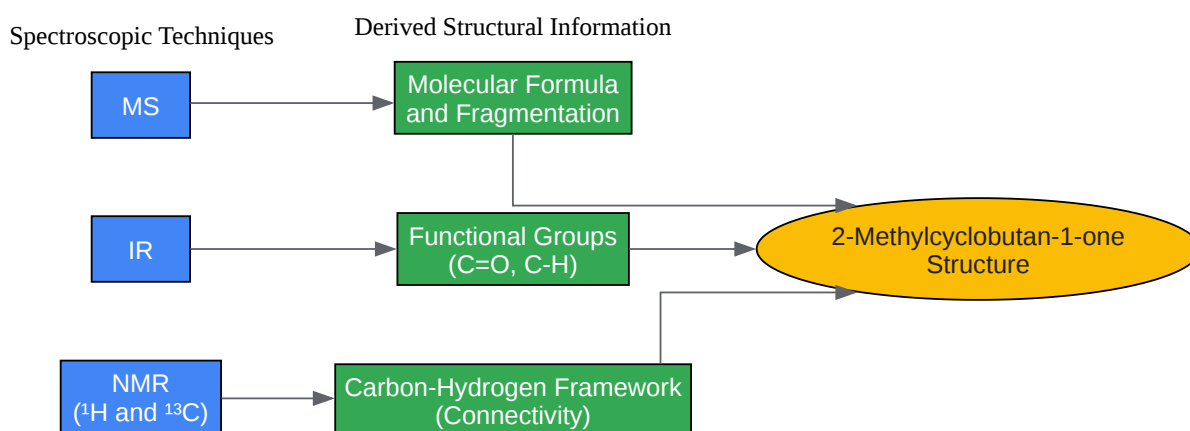
Mass Spectrometry (MS)

Mass spectral data is acquired using a mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction and separation. The sample is ionized using electron impact (EI) at 70 eV. The resulting charged fragments are separated by a mass

analyzer based on their mass-to-charge ratio (m/z). The detector records the relative abundance of each fragment, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z .

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical relationship between the spectroscopic techniques and the structural information derived for **2-methylcyclobutan-1-one**.



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Caption: Workflow for the structural elucidation of **2-methylcyclobutan-1-one**.

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References

- 1. 2-methylcyclobutan-1-one | 1517-15-3 | Benchchem [benchchem.com]
- 2. 2-Methylcyclobutan-1-one | C₅H₈O | CID 15199 - PubChem [pubchem.ncbi.nlm.nih.gov]
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